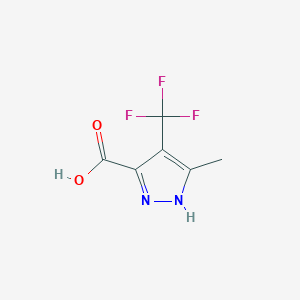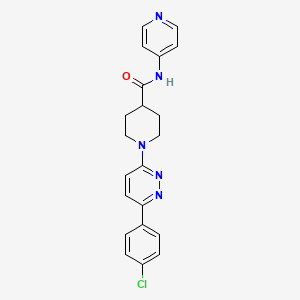
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridazinyl group, and a chlorophenyl group, which contribute to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with a suitable diketone to form the pyridazinyl ring.
Piperidine ring formation: The pyridazinyl intermediate is then reacted with 4-pyridinecarboxylic acid and piperidine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide: Similar structure with a fluorine atom instead of chlorine.
1-(6-(4-methylphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity
Propiedades
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c22-17-3-1-15(2-4-17)19-5-6-20(26-25-19)27-13-9-16(10-14-27)21(28)24-18-7-11-23-12-8-18/h1-8,11-12,16H,9-10,13-14H2,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIDSJMDXXRWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2658666.png)
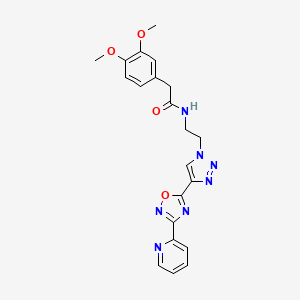
![8-chloro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2658668.png)
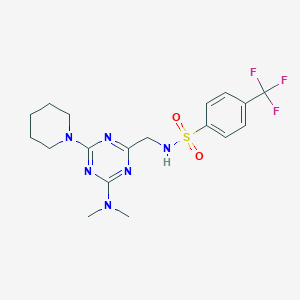
![6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2658671.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile](/img/structure/B2658672.png)
![1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol](/img/structure/B2658674.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658677.png)
![methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B2658678.png)
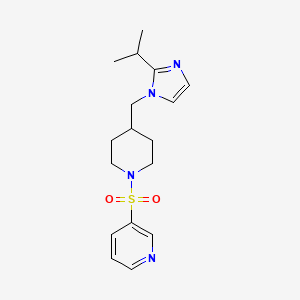
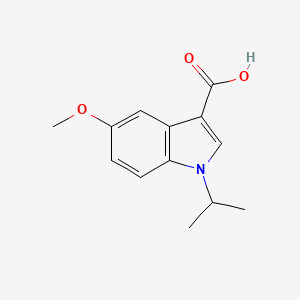
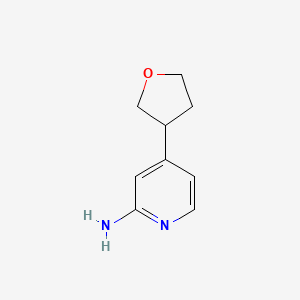
![rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate,trans](/img/structure/B2658685.png)
